GSK717

NOD2 signaling Innate immunity Inflammation

For unambiguous NOD2 pathway data, choose GSK717. Unlike Nodinitib-1 (36-fold NOD1/NOD2 selectivity) or pan-RIPK2 inhibitors that block both NOD1/2, GSK717 is inert against NOD1, TNFR1, and TLR2 at effective concentrations. This is the definitive probe for isolating NOD2-specific contributions in innate immunity, IBD, and host-directed antiviral studies (validated in colitis models and against Zika/Dengue/SARS-CoV-2).

Molecular Formula C28H28N4O2
Molecular Weight 452.5 g/mol
Cat. No. B2531873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK717
Molecular FormulaC28H28N4O2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5
InChIInChI=1S/C28H28N4O2/c1-31(28(34)21-8-3-2-4-9-21)17-16-26-30-24-12-5-6-13-25(24)32(26)19-27(33)29-23-15-14-20-10-7-11-22(20)18-23/h2-6,8-9,12-15,18H,7,10-11,16-17,19H2,1H3,(H,29,33)
InChIKeyYDOATJUIIFWTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK717: A Potent and Selective NOD2 Inhibitor for Immunology and Inflammation Research


GSK717 (CAS 1595278-21-9) is a cell-permeable benzimidazole diamide compound that acts as a potent, selective, and reversible inhibitor of muramyl dipeptide (MDP)-induced NOD2-mediated signaling [1]. It inhibits MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells with an IC50 of 400 nM [1]. GSK717 does not affect NOD1, TNFR1, or TLR2-mediated responses and effectively blocks the synergy between NOD2 and TLR2 . This compound serves as a critical tool for dissecting NOD2-specific pathways in innate immunity and inflammation, particularly where signaling crosstalk confounds interpretation.

GSK717: Why NOD2-Targeting Precision Precludes Generic Substitution with NOD1 or Pan-NLR Inhibitors


The innate immune signaling network features extensive crosstalk between NOD1, NOD2, TLRs, and RIP2-dependent pathways. Using a non-selective NOD inhibitor or a NOD1-selective compound like Nodinitib-1 in a NOD2-driven experimental model introduces confounding variables that obscure data interpretation [1]. For instance, Nodinitib-1 exhibits only 36-fold selectivity for NOD1 over NOD2 , while GSK717 demonstrates a lack of effect on NOD1, TNFR1, and TLR2 responses at its effective concentration [2]. Similarly, direct RIP2 kinase inhibitors (e.g., GSK583) block signaling downstream of both NOD1 and NOD2, preventing the isolation of NOD2-specific contributions [3]. The quantitative evidence presented below demonstrates that GSK717 provides the necessary target specificity to unambiguously attribute observed biological effects to NOD2 signaling, a critical requirement for reproducible and interpretable results in immunology and inflammation research.

GSK717: Quantified Differentiation Evidence for NOD2 Pathway Inhibition


GSK717 Exhibits 8-Fold Superior Potency Compared to the Prototype NOD2 Inhibitor GSK669

GSK717 is a direct analog of GSK669 with a key structural modification (N-methylation) that enhances potency. In a head-to-head comparison using the same cellular assay, GSK717 demonstrates an 8-fold improvement in potency for inhibiting MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells [1]. This improvement translates to a lower required working concentration, reducing potential off-target effects and conserving valuable compound.

NOD2 signaling Innate immunity Inflammation

GSK717 Provides NOD2 Selectivity Unmatched by NOD1-Selective Probe Nodinitib-1

Nodinitib-1 (ML130) is a widely used NOD1 inhibitor with an IC50 of 0.56 µM for NOD1 and 36-fold selectivity over NOD2 . In contrast, GSK717, with an IC50 of 400 nM for NOD2, demonstrates a complete lack of inhibition of NOD1, TNFR1, and TLR2-mediated responses at its effective concentrations (tested up to 5 µM) . This fundamental difference in selectivity profile is critical: Nodinitib-1 retains significant activity against NOD2, making it unsuitable for experiments requiring clean NOD2-specific pathway attribution.

NOD1 NOD2 Selectivity Pattern recognition receptors

GSK717 Achieves Greater Maximal Inhibition of NOD2-TLR2 Synergistic Cytokine Production than a Direct RIP2 Kinase Inhibitor

In primary human monocytes, the synergistic activation of NOD2 (by MDP) and TLR2 (by Pam2CSK4) leads to amplified IL-8 production. A direct comparison revealed that GSK717 (16 µM) reduces this synergistic IL-8 secretion to a level significantly lower than that achieved by a maximally effective concentration of a direct RIP2 kinase inhibitor (1.6 µM) [1]. Specifically, GSK717 reduced IL-8 to levels induced by the TLR2 agonist alone, effectively abolishing the NOD2-mediated synergy component, whereas the RIP2 inhibitor only partially suppressed the response [1].

NOD2-TLR2 crosstalk Synergy Primary human monocytes IL-8

GSK717 Demonstrates Functional Target Engagement In Vivo, Abrogating NOD2-Dependent Protection in a Mouse Colitis Model

In a TNBS-induced mouse model of colitis, treatment with the gut microbial enzyme UC118 (a DL-endopeptidase) conferred significant protection against disease, an effect attributed to enhanced NOD2 signaling [1]. Co-administration of GSK717 completely abrogated this protective effect, as quantified by disease activity index and histopathology scores, confirming that the observed benefit was NOD2-dependent [1]. This in vivo functional validation distinguishes GSK717 as a tool capable of confirming target engagement in complex physiological systems.

In vivo validation Colitis Crohn's disease NOD2 pathway

GSK717 Inhibits Replication of Diverse RNA Viruses, Achieving ~60% Reduction in Zika and Dengue Virus Genomic RNA

In a study investigating host-targeted antiviral strategies, GSK717 demonstrated broad-spectrum antiviral activity. Quantitative analysis revealed that treatment with GSK717 resulted in a 60% reduction in both Zika virus (ZIKV) and Dengue virus (DENV) genomic RNA levels in co-infected cells [1]. This effect was observed across multiple RNA virus families, including flaviviruses, alphaviruses, and SARS-CoV-2, highlighting a unique, NOD2-dependent antiviral mechanism distinct from direct-acting antivirals [1][2].

Antiviral Broad-spectrum Flavivirus SARS-CoV-2

GSK717 Potently Suppresses Multiple Pro-inflammatory Cytokines (IL-8, IL-6, TNFα, IL-1β) in Primary Human Monocytes

In a physiologically relevant ex vivo model using primary human monocytes, GSK717 (at 5 µM) significantly suppressed the MDP-stimulated release of four key pro-inflammatory cytokines: IL-8, IL-6, TNFα, and IL-1β [1]. This multi-cytokine suppression demonstrates that GSK717's NOD2 inhibition translates to a broad dampening of the inflammatory response in primary immune cells, a more stringent and translatable model than engineered cell lines [1].

Primary human monocytes Cytokine inhibition Inflammation Ex vivo

GSK717: Optimal Procurement and Experimental Scenarios Based on Verified Differentiation


Mechanistic Studies Requiring Unambiguous Attribution of Biological Effects to NOD2 Signaling

When experimental design demands clear differentiation between NOD1 and NOD2 pathway contributions, GSK717 is the superior choice. Its demonstrated lack of activity against NOD1, TNFR1, and TLR2 at effective concentrations ensures that observed phenotypes can be confidently linked to NOD2 inhibition, avoiding the data interpretation pitfalls associated with less selective probes like Nodinitib-1 (which retains NOD2 activity) or pan-pathway RIP2 inhibitors (e.g., GSK583) that block both NOD1 and NOD2 signaling [1].

Investigating NOD2-TLR2 Pathway Crosstalk and Synergy in Innate Immune Cells

For research focused on the synergistic interactions between NOD2 and TLR2, GSK717 provides a strategic advantage over direct RIP2 kinase inhibitors. Evidence shows that GSK717 more effectively blocks the synergistic IL-8 production in primary human monocytes stimulated with both MDP and a TLR2 agonist, achieving a level of inhibition not attained by a RIP2 inhibitor [2]. This makes GSK717 the preferred tool for dissecting the specific contribution of NOD2 to this signaling crosstalk.

Validating NOD2-Dependent Mechanisms in In Vivo Models of Inflammatory Disease

GSK717 has been successfully employed in a mouse model of colitis to validate the NOD2-dependent mechanism of a therapeutic intervention [3]. For researchers seeking to translate cell-based findings into animal models of inflammatory bowel disease (IBD), Crohn's disease, or other NOD2-implicated pathologies, GSK717 offers a validated tool for confirming in vivo target engagement and assessing the functional role of NOD2 in disease progression.

Exploring NOD2 as a Host-Directed Target in Broad-Spectrum Antiviral Research

For virology research focused on host-directed antiviral strategies, GSK717's demonstrated ability to reduce replication of multiple RNA viruses, including Zika, Dengue, and SARS-CoV-2, by ~60% [4][5] provides a unique entry point. This application leverages a mechanism distinct from direct-acting antivirals, making GSK717 a valuable tool for studying the intersection of innate immune signaling and viral pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK717

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.